Zinc Sulfate Heptahydrate

Description

Historical Perspectives in Chemical Science Research

The history of zinc sulfate (B86663) is intertwined with the development of alchemy and early chemistry. unibo.it Known as white vitriol, it was one of several metal sulfates that were central to alchemical practices. nih.govunibo.it The term "vitriol" became synonymous with sulfate during the transition to modern chemistry. nih.gov The production of zinc sulfate on a larger scale dates back to the 16th century. wikipedia.org Early production methods involved the reaction of zinc-containing materials like metal, minerals, or oxides with sulfuric acid. wikipedia.org For instance, reacting zinc metal with aqueous sulfuric acid yields zinc sulfate heptahydrate and hydrogen gas. wikipedia.org Pharmaceutical-grade zinc sulfate was historically produced by reacting high-purity zinc oxide with sulfuric acid. wikipedia.orgrsc.org

The study of vitriols, including white vitriol, was crucial in the historical development of chemical understanding, particularly in differentiating between various metal sulfates based on their color. nih.govunibo.it This differentiation was a key step toward a more systematic classification of chemical compounds. nih.gov

Significance in Contemporary Inorganic Chemistry Studies

In contemporary inorganic chemistry, this compound remains a compound of considerable research interest due to its versatile properties and applications. banglajol.infoasianpubs.org It serves as a common and high-purity precursor for the synthesis of a wide range of zinc-containing materials, including zinc oxide (ZnO) nanoparticles and other zinc compounds. labmartgh.comsigmaaldrich.comresearchgate.netnih.gov The synthesis of ZnO nanoparticles from this compound is a prominent area of research, with applications in catalysis, sensors, and semiconductor technology. labmartgh.comnih.gov

The compound's structural and thermal properties are also a focus of detailed investigation. The crystal structure of this compound has been well-characterized and is known to be orthorhombic. asianpubs.orgresearchgate.net It is isostructural with ferrous sulfate heptahydrate, with the solid consisting of [Zn(H₂O)₆]²⁺ ions hydrogen-bonded to sulfate ions and one molecule of interstitial water. wikipedia.org

Thermal decomposition studies have revealed a multi-step dehydration process. mdpi.comresearchgate.net The heptahydrate form loses water molecules in discrete steps to form various lower hydrates, such as the hexahydrate and monohydrate, before ultimately decomposing to zinc oxide at higher temperatures. mdpi.comresearchgate.netjournals.co.za The precise control of this dehydration process allows for the targeted synthesis of specific zinc sulfate hydrates. mdpi.com

Spectroscopic analyses, including FT-IR and UV-Vis, are routinely used to characterize this compound and its derivatives. banglajol.inforesearchgate.net FT-IR spectroscopy helps in identifying the functional groups present, particularly the O-H stretching and H-O-H deformation vibrations of the water molecules and the stretching vibrations of the sulfate groups. researchgate.net UV-Vis spectroscopy has shown that the material has wide optical transparency in the ultraviolet region, making it a candidate for certain optical applications. banglajol.infoscispace.com

Furthermore, this compound is utilized in materials science for applications such as being an electrolyte for rechargeable hybrid aqueous batteries and as a cathodic corrosion inhibitor. sigmaaldrich.com Its role as a precursor extends to the synthesis of complex coordination compounds and metal-organic frameworks. nih.gov

Interactive Data Table: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | ZnSO₄·7H₂O | labmartgh.com |

| Molecular Weight | 287.56 g/mol | labmartgh.com |

| Appearance | Colorless crystals or powder | wikipedia.org |

| Crystal System | Orthorhombic | asianpubs.org |

| Solubility in Water | 965 g/L at 20 °C | labmartgh.com |

| Melting Point | 100 °C (decomposes) | wikipedia.org |

| Density | 1.97 g/cm³ | nih.gov |

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Value | Source |

| Crystal System | Orthorhombic | asianpubs.org |

| Space Group | P2₁2₁2₁ | asianpubs.org |

| a | 9.9810 Å | banglajol.inforesearchgate.net |

| b | 7.2500 Å | banglajol.inforesearchgate.net |

| c | 24.2800 Å | banglajol.inforesearchgate.net |

Interactive Data Table: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Source |

| ~3100 | O-H stretching vibrations | researchgate.net |

| 1657 | H-O-H deformation vibrations | researchgate.net |

| 1100, 983, 612 | Stretching vibrations of sulfate groups | researchgate.net |

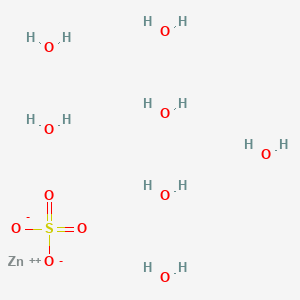

Structure

2D Structure

Propriétés

IUPAC Name |

zinc;sulfate;heptahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S.7H2O.Zn/c1-5(2,3)4;;;;;;;;/h(H2,1,2,3,4);7*1H2;/q;;;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLVQBNCHSJZPX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ZnSO4. 7H2O, H14O11SZn | |

| Record name | ZINC SULFATE HEPTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0349 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7733-02-0 (Parent), 23713-49-7 (Parent) | |

| Record name | Zinc sulfate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0040175 | |

| Record name | Zinc sulfate heptahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

GRANULES OR CRYSTALLINE POWDER. | |

| Record name | ZINC SULFATE HEPTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0349 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 54 | |

| Record name | ZINC SULFATE HEPTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0349 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.97 g/cm³ | |

| Record name | ZINC SULFATE HEPTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0349 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

7446-20-0 | |

| Record name | Zinc sulfate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc sulfate heptahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZINC SULFATE HEPTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N57JI2K7WP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZINC SULFATE HEPTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0349 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

100 °C | |

| Record name | ZINC SULFATE HEPTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0349 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Synthesis Methodologies and Crystal Growth Mechanisms

Solution Growth Techniques

Solution growth is a primary method for producing zinc sulfate (B86663) heptahydrate crystals, leveraging the compound's high solubility in water, which increases almost linearly with temperature. scispace.combanglajol.info

The temperature lowering, or controlled cooling, technique is a widely used method for growing large, high-quality single crystals of zinc sulfate heptahydrate. scispace.comresearchgate.net This method relies on the principle that the solubility of ZnSO₄·7H₂O in water decreases as the temperature is lowered, leading to supersaturation and subsequent crystal nucleation and growth. scispace.comresearchgate.net

The process begins with the preparation of a saturated solution at a specific temperature. For instance, a saturated solution can be prepared at temperatures like 30°C, 35°C, 40°C, and 45°C. scispace.com This solution is then subjected to a controlled cooling program. A typical industrial process might involve concentrating a zinc sulfate solution at high temperatures (around 100-103°C) and then cooling it in stages. google.comgoogle.com An initial quench to 33-35°C is followed by further cooling to below 30°C using a refrigerated mother liquor (at 22-23°C) to induce crystallization. google.comgoogle.com The rate of cooling is a critical parameter that influences crystal size and quality. Traditional cooling methods that rely on partition heat transfer can be slow, leading to small crystal particles. google.com Newer methods combine barrier wall conduction with barrier-free convection heat transfer to increase the cooling speed and improve crystal quality. google.com

Research has shown that the metastable zone width—the supersaturation range where spontaneous nucleation is unlikely—decreases as the temperature of the aqueous solution increases. scispace.comresearchgate.net This is a key parameter for optimizing the cooling profile to control nucleation and growth. By carefully controlling the cooling rate and staying within the metastable zone, the growth of existing seed crystals is favored over the formation of new, smaller crystals. researchgate.net

The isothermal evaporation method involves maintaining a constant temperature while allowing the solvent (typically water) to evaporate slowly. This gradually increases the solute concentration, leading to supersaturation and crystallization. scispace.combanglajol.info This technique is particularly effective for growing large, well-faceted, and highly transparent single crystals. scispace.com

In a typical procedure, a saturated solution of this compound is prepared and filtered to remove impurities. scispace.com This solution is then placed in a crystallizer and covered with a perforated sheet to allow for slow, controlled evaporation in a dust-free environment at a constant temperature. banglajol.info Studies have reported growing crystals with dimensions of 25 × 15 × 8 mm³ over a period of 25 to 30 days using this method. scispace.com The solubility at room temperature (around 34°C) is noted to be approximately 92.41 grams per 50 ml of water. scispace.combanglajol.info The slow nature of this process allows molecules to arrange themselves into a well-ordered crystal lattice, resulting in high-quality crystals.

While effective for producing high-quality crystals, this method is slower compared to temperature lowering. It is often the method of choice in laboratory settings for fundamental studies of crystal properties. scispace.combanglajol.info

Temperature Lowering Methodologies

Sono-crystallization Studies

Sono-crystallization utilizes high-power ultrasound to influence the crystallization process. The primary mechanism is acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in the liquid. mines-albi.frnih.gov This collapse generates extreme local conditions, including high pressures and temperatures, which significantly affect nucleation and crystal growth. nih.govresearchgate.net

For this compound, ultrasound has been shown to drastically reduce the induction time for nucleation compared to silent (non-insonified) conditions. mines-albi.frresearchgate.net The induction time, which is the period before the formation of critical nuclei, is observed to decrease as the dissipated acoustic power increases. mines-albi.fr Interestingly, for ZnSO₄·7H₂O, the induction time under ultrasound becomes almost independent of the supersaturation level, a marked difference from silent conditions where induction time is strongly dependent on supersaturation. researchgate.net

The effect of ultrasound is not primarily due to pressure-induced changes in solubility, as the solubility of this compound is largely independent of pressure. nih.govresearchgate.net Instead, the enhancement of nucleation is attributed to other effects of cavitation, such as intense micro-mixing, which increases mass transfer, and the segregation effect, where the collapsing bubbles can concentrate pre-nucleation clusters, thereby accelerating the formation of stable nuclei. nih.govmdpi.com Studies have been conducted using 20 kHz ultrasound, showing a clear correlation between the dissipated power and the reduction in induction time. mines-albi.fr This technique offers a powerful tool for controlling the onset of crystallization and potentially influencing crystal size distribution. mdpi.com

Green Synthesis Approaches for Derived Nanomaterials

This compound serves as a crucial and cost-effective precursor in the green synthesis of zinc-based nanomaterials, particularly zinc oxide (ZnO) nanoparticles. cabidigitallibrary.org Green synthesis methods employ biological entities like plant extracts or microorganisms as reducing and capping agents, offering an eco-friendly alternative to conventional chemical routes that may use toxic reagents. chalcogen.ro

In a typical green synthesis process, an aqueous solution of this compound is mixed with a plant extract. mdpi.cominstanano.com Extracts from various plants, including Aloe Vera, Azadirachta indica (neem), Hylocereus undatus, and brown algae, have been successfully used. cabidigitallibrary.orgmdpi.cominstanano.comnih.gov The phytochemicals in the extract (such as polyphenols and flavonoids) act to reduce the zinc ions and stabilize the resulting nanoparticles, preventing their agglomeration. The reaction is often facilitated by adjusting the pH (typically with sodium hydroxide) and may involve a heating or calcination step to form crystalline ZnO nanoparticles. mdpi.comnih.gov For example, one method involves mixing a ZnSO₄·7H₂O solution with Hylocereus undatus extract, adjusting the pH to 11, evaporating the solvent at 80°C, and finally calcining the residue at 400°C to obtain pure ZnO nanoparticles. mdpi.com

The choice of precursor can influence the properties of the synthesized nanoparticles. While zinc acetate (B1210297) is also used, this compound is a common and low-cost choice. cabidigitallibrary.org These green methods are simple, cost-effective, and align with the principles of sustainable chemistry. mdpi.com

Table 1: Comparison of Green Synthesis Methods for ZnO Nanoparticles using ZnSO₄·7H₂O

| Biological Agent | Synthesis Conditions | Resulting Nanoparticle Size | Reference |

|---|---|---|---|

| Aloe Vera Leaf Extract | Solution heated to 60°C for 3 hours, followed by centrifugation. | 15-20 nm | instanano.com |

| Azadirachta indica (Neem) Leaf Extract | Solution heated on a hot plate at 80°C. | 60.9 - 216.3 nm (size varies with method) | cabidigitallibrary.org |

| Hylocereus undatus Cladode Extract | pH adjusted to 11, heated to 80°C, calcined at 400°C. | 50-100 nm (flake-like morphology) | mdpi.com |

| Brown Algae (Phaeophyta) Extract | Precipitation with NaOH, calcination at 400°C for 2 hours. | ~31.4 nm | nih.gov |

Synthesis from Industrial By-products and Waste Streams

The recovery of zinc from industrial waste is both economically and environmentally significant. This compound can be effectively synthesized from various zinc-bearing industrial by-products, such as filter cake from zinc hydrometallurgy processes. These cakes are often rich in zinc but also contain impurities like calcium and magnesium. nih.gov

A typical recovery process involves leaching the filter cake with a suitable acid, followed by purification steps to remove contaminants. For instance, a filter cake can be treated to precipitate impurities, and the resulting purified zinc sulfate solution is then subjected to crystallization. nih.gov The crystallization is usually achieved through a combination of evaporation to concentrate the solution, followed by cooling. nih.gov Research has shown that concentrating the purified solution at 80-95°C and then cooling to a controlled temperature (e.g., 20°C) can yield high-purity ZnSO₄·7H₂O. nih.gov The crystallization time and temperature are key variables; a longer crystallization time of around 60 minutes at 20°C has been found to be effective for achieving high efficiency and product quality that is close to the theoretical standard. nih.gov This approach not only provides a value-added product from waste but also mitigates the environmental impact of waste disposal.

Nucleation Kinetics and Growth Parameter Elucidation

Understanding the nucleation kinetics of this compound is fundamental to controlling its crystallization process. Key parameters that govern this process include solubility, metastable zone width, induction period, and interfacial tension. scispace.comresearchgate.net

Studies have been conducted to measure these parameters for ZnSO₄·7H₂O in aqueous solutions. The solubility has been determined at various temperatures, forming the basis for controlling supersaturation. scispace.com The induction period (τ), the time required for the formation of a stable nucleus, has been measured under different levels of supersaturation. scispace.comresearchgate.net This data is crucial as it relates to the energy barrier for nucleation.

Based on classical nucleation theory, the induction period measurements can be used to calculate critical nucleation parameters. scispace.comresearchgate.net The interfacial tension (σ) between the crystal surface and the solution is a key property that represents the energy barrier to forming a new phase. researchgate.net From the interfacial tension, other parameters like the radius of the critical nucleus (r) and the Gibbs free energy of formation for a critical nucleus (ΔG) can be determined. scispace.comresearchgate.net Research has shown that as supersaturation increases, the induction period decreases, and consequently, the calculated critical nucleus radius and the free energy barrier for nucleation also decrease, making nucleation more favorable. researchgate.net

Table 2: Nucleation Parameters of this compound at Different Supersaturations

| Relative Supersaturation (S) | Induction Period (τ), sec | Interfacial Tension (σ), mJ/m² | Critical Nucleus Radius (r*), nm | Critical Free Energy (ΔG*), kJ/mol | Reference |

|---|---|---|---|---|---|

| 1.1 | 600 | 1.7049 | 1.9850 | 2.8125 | researchgate.net |

| 1.2 | 280 | 2.5182 | 1.5327 | 2.4769 | researchgate.net |

These fundamental studies provide the quantitative data needed to design and optimize crystallization processes, whether by controlled cooling, evaporation, or other advanced methods, enabling the production of crystals with desired characteristics. scispace.comresearchgate.net

Induction Period Measurements and Interfacial Tension Analysis

The crystallization of this compound (ZnSO₄·7H₂O) from an aqueous solution is a process governed by nucleation kinetics, which can be elucidated through the study of the induction period. The induction period (τ) is the time that elapses between the creation of supersaturation and the formation of detectable crystal nuclei. researchgate.netsterc.org This parameter is crucial as it provides insight into the nucleation rate and the mechanisms controlling the initial stages of crystal formation. doaj.org

Measurements of the induction period are typically conducted using an isothermal method, where a supersaturated solution is maintained at a constant temperature, and the time for the first appearance of crystals is recorded. scispace.com Research has consistently shown that the induction period for this compound is inversely related to the supersaturation of the solution; as the supersaturation level increases, the induction period decreases. aip.org This is because a higher supersaturation provides a greater driving force for nucleation.

The data obtained from induction period measurements are fundamental for calculating key nucleation parameters based on classical nucleation theory. aip.org One of the most significant of these is the interfacial tension (σ) between the crystal and the surrounding solution. Interfacial tension is a measure of the excess free energy at the surface of the nucleus and is a critical factor in the energy barrier to nucleation. scispace.com It can be estimated from the slope of a plot of ln(τ) versus 1/(ln S)², where S is the supersaturation ratio (C/C*). frontiersin.org

Studies have demonstrated that for this compound, the interfacial tension tends to increase with the supersaturation ratio. Current time information in Bangalore, IN. From the interfacial tension, other critical nucleation parameters can be derived, such as the radius of the critical nucleus (r) and the Gibbs free energy of formation for a critical nucleus (ΔG). scispace.comCurrent time information in Bangalore, IN. The critical nucleus is the smallest stable cluster of molecules that can grow into a larger crystal. As supersaturation increases, both the size of the critical nucleus and the energy barrier to form it decrease, facilitating more rapid nucleation. Current time information in Bangalore, IN.researchgate.net

The presence of additives or impurities can significantly alter these parameters. For instance, the addition of a surfactant like sodium dodecyl sulfate (SDS) has been shown to increase the induction time, suggesting an inhibition of nucleation, while also decreasing the interfacial tension, which in turn influences the nucleation rate. aip.org

Table 1: Nucleation Parameters for this compound at Various Supersaturation Ratios

| Supersaturation Ratio (S) | Induction Period (τ), sec | Interfacial Tension (σ), mJ/m² | Critical Nucleus Radius (r), nm | Critical Free Energy of Formation (ΔG), kJ/mol |

| 1.1 | 600 | 1.7049 | 1.9850 | 2.8125 |

| 1.2 | 280 | 2.5182 | 1.5327 | 2.4769 |

| 1.4 | 98 | 3.5368 | 1.1665 | 2.0149 |

Data adapted from studies on the nucleation kinetics of this compound. researchgate.net

Metastable Zone Width Determinations

The metastable zone width (MSZW) is a fundamental parameter in crystallization process design and control. It defines a region of supersaturation within which a solution can exist for a finite period without spontaneous nucleation occurring, allowing existing crystals to grow. sterc.org The MSZW is the difference between the supersolubility curve (where spontaneous nucleation begins) and the solubility curve (the equilibrium saturation point). google.com Its determination is crucial for preventing uncontrolled nucleation and for specifying the operational boundaries for industrial crystallization. google.com

For this compound, the MSZW is typically determined by the polythermal method. This involves cooling a solution of known concentration at a constant rate and detecting the precise temperature at which nucleation occurs, often identified by a change in turbidity or temperature. researchgate.net The MSZW is influenced by several process parameters, including temperature, cooling rate, agitation, and the presence of impurities. researchgate.net

Research indicates that the metastable zone width of this compound solutions decreases as the temperature increases. scispace.comCurrent time information in Bangalore, IN. This means that at higher temperatures, the solution can tolerate a smaller degree of supersaturation before spontaneous nucleation is triggered.

The presence of additives or impurities has a marked effect on the MSZW. Studies have shown that doping a this compound solution with potassium chloride (KCl) enhances or widens the MSZW. frontiersin.orggoogle.com This widening is attributed to the impurity adsorbing onto the surfaces of potential nuclei, which inhibits their formation and growth, thereby allowing the solution to sustain a higher level of supersaturation before nucleating. sterc.orgresearchgate.net An expanded MSZW is often desirable in industrial crystallization as it provides a larger operational window for controlling crystal size and quality. google.com

Fundamental Insights into Growth Mechanisms

The growth of this compound crystals from an aqueous solution is a complex process influenced by a variety of factors including supersaturation, temperature, pH, and the presence of impurities. researchgate.net The crystals typically grow by a temperature-lowering or isothermal evaporation technique from a supersaturated solution. scispace.combanglajol.info The final crystal habit and quality are direct results of the dominant growth mechanism.

Studies involving the etching of this compound crystal surfaces have provided insights into the growth process. The observation of hopper-like structures and pyramidal etch hillocks in etch pits is considered indicative of a two-dimensional (2D) nucleation growth mechanism. researchgate.net In this mechanism, growth occurs layer by layer, initiated by the formation of a 2D nucleus on the crystal surface.

The crystal structure of this compound, which occurs naturally as the mineral goslarite, is orthorhombic. banglajol.infochemicalbook.com This structure is composed of [Zn(H₂O)₆]²⁺ aquo complexes, sulfate ions, and an additional water molecule held by hydrogen bonds. wikipedia.org Research has shown that this structure is remarkably intolerant to the incorporation of dopants, even small ions like copper(II) or iron(II), beyond very low concentrations. arxiv.org The presence of impurities or additives, such as ethylenediaminetetraacetic acid (EDTA), can inhibit growth and lead to smaller or lower-quality crystals, not by being incorporated into the lattice, but by disrupting the surface growth kinetics. arxiv.org This highlights that the growth mechanism is highly sensitive to foreign substances adsorbing on the crystal's active growth sites.

In related zinc electrodeposition systems, organic additives have been observed to act as inhibitors by adsorbing onto the crystal surface, which suppresses dendritic growth and refines grain size by creating a larger number of initial nuclei. sterc.orgresearchgate.net This principle is analogous to solution growth, where impurities can block growth sites, alter the step-growth kinetics, and ultimately influence the crystal morphology and growth rate. sterc.org

Controlled Precipitation Methods for Derivative Compounds and Nanostructures

Controlled precipitation from zinc sulfate solutions is a versatile method for synthesizing various derivative compounds and nanostructures. By carefully manipulating reaction conditions such as pH, temperature, and the choice of precipitating agent, specific products like basic zinc sulfates, zinc hydroxide (B78521), and zinc oxide nanostructures can be selectively formed.

One important class of derivatives is basic zinc sulfate, such as zinc sulfate hydroxide trihydrate (Zn₄SO₄(OH)₆·3H₂O) and zinc hydroxysulfate (Zn₅(OH)₆(SO₄)₂). These compounds can be synthesized via chemical precipitation by adding a basic agent to a zinc sulfate solution. researchgate.netresearchgate.net For example, adding an alkaline agent like calcium oxide or calcium hydroxide to an acidic zinc sulfate solution at a controlled pH (typically 5.5 to 7.5) and temperature (below 70°C) favors the precipitation of basic zinc sulfate over zinc oxide or zinc hydroxide. google.com Similarly, using borax (B76245) as the precipitating agent at 60°C has been shown to produce triclinic zinc sulfate hydroxide trihydrate with a hexagonal layered structure. researchgate.nettandfonline.com These basic sulfates can serve as intermediates, which upon thermal treatment (annealing), decompose to form zinc oxide. tandfonline.com

The synthesis of nanostructures from this compound is an area of active research. Zinc sulfate nanoparticles have been produced using an anti-solvent precipitation method, where an anti-solvent like acetone (B3395972) is added to an aqueous solution in the presence of a surfactant such as sodium dodecyl sulfate (SDS) to control particle size and prevent agglomeration. This method can yield nanoparticles in the range of 30-35 nm. aip.org Green synthesis approaches have also been employed, using natural extracts like Nigella sativa as a reducing and capping agent to produce stable zinc sulfate nanoparticles with an average size of around 39 nm. aip.orgresearchgate.net

Furthermore, zinc sulfate is a common precursor for producing zinc oxide (ZnO) nanoparticles through wet chemical precipitation. frontiersin.org This typically involves adding a strong base like sodium hydroxide (NaOH) to a zinc sulfate solution. The molar ratio of Zn²⁺/OH⁻ is critical; a ratio of 0.5 first precipitates zinc hydroxide (Zn(OH)₂), which is then converted to ZnO, while lower ratios can lead to the formation of basic zinc sulfate. nih.gov The resulting precipitate is then washed, dried, and often calcined to obtain crystalline ZnO nanoparticles. frontiersin.org

Advanced Characterization Techniques and Structural Elucidation

Diffraction Techniques for Crystalline Structure Analysis

Powder X-ray Diffraction (PXRD) for Unit Cell Dimensions and Crystal System Determination

Powder X-ray diffraction (PXRD) is a fundamental technique for confirming the crystalline nature and determining the structural parameters of zinc sulfate (B86663) heptahydrate. Studies consistently show that ZnSO₄·7H₂O crystallizes in the orthorhombic system. asianpubs.orgbanglajol.infoscholarsresearchlibrary.comresearchgate.net The space group is identified as P2₁2₁2₁. asianpubs.orgscholarsresearchlibrary.com

The analysis of the PXRD patterns involves comparing the observed diffraction peaks with standard data, such as that from the Joint Committee on Powder Diffraction Standards (JCPDS), to confirm the phase purity of the synthesized crystals. asianpubs.org The sharp and well-defined peaks in the diffraction patterns are indicative of good crystallinity. scholarsresearchlibrary.com From the indexed PXRD pattern, the lattice parameters (unit cell dimensions) are calculated. These parameters are crucial for defining the size and shape of the unit cell.

Several studies have reported the lattice parameters for pure zinc sulfate heptahydrate, with values in good agreement with each other and with standard reference data. banglajol.inforesearchgate.netscispace.comresearchgate.net The presence of dopants can cause slight variations in these parameters, indicating the incorporation of the dopant into the crystal lattice and potential inducement of lattice stress. scholarsresearchlibrary.com

| Parameter | Reported Value | Source |

|---|---|---|

| Crystal System | Orthorhombic | asianpubs.orgbanglajol.infoscholarsresearchlibrary.comresearchgate.net |

| Space Group | P2₁2₁2₁ | asianpubs.orgscholarsresearchlibrary.com |

| Lattice Parameters | a = 9.9810 Å, b = 7.2500 Å, c = 24.2800 Å | banglajol.inforesearchgate.netscispace.comresearchgate.net |

| Values are in good agreement with reported literature. | scispace.com |

Spectroscopic Investigations for Molecular and Electronic Structure

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The FT-IR spectrum, typically recorded in the 4000–400 cm⁻¹ range, reveals characteristic vibrational modes of the sulfate ions (SO₄²⁻) and water molecules (H₂O). asianpubs.orgresearchgate.net

The presence of water of hydration is clearly indicated by a broad absorption band in the region of 3000–3600 cm⁻¹, which is attributed to the O-H stretching vibrations. researchgate.netscispace.comresearchgate.net Another characteristic peak for water is the H-O-H bending vibration, observed around 1616-1657 cm⁻¹. banglajol.infoscispace.comresearchgate.net A liberational mode of water molecules has also been identified at approximately 758.2 cm⁻¹. banglajol.infoscispace.com

The sulfate group (SO₄²⁻), which has Td symmetry in its free state, exhibits several fundamental vibrations. The non-degenerate symmetric stretching mode (ν₁) appears around 981-983.9 cm⁻¹. banglajol.infoscispace.comijmdrr.com The doubly degenerate mode (ν₂) is observed near 459-475 cm⁻¹. scispace.comeurasianjournals.com The triply degenerate modes, ν₃ (asymmetric stretching) and ν₄ (bending), are found around 1092-1102.4 cm⁻¹ and 612-627 cm⁻¹, respectively. researchgate.netscispace.comresearchgate.net The positions of these bands confirm the presence of the sulfate and water functional groups within the crystal structure. banglajol.infoscispace.comresearchgate.net

| Wavenumber (cm⁻¹) | Assignment | Source |

|---|---|---|

| ~3072 - 3301 | O-H symmetric stretching (water molecule) | researchgate.netscispace.comresearchgate.net |

| ~1616 - 1657 | H-O-H bending vibration (water molecule) | banglajol.infoscispace.comresearchgate.net |

| ~1092 - 1102.4 | ν₃ (triply degenerate symmetric stretching) of SO₄²⁻ | researchgate.netscispace.com |

| ~981 - 983.9 | ν₁ (non-degenerate symmetric stretching) of SO₄²⁻ | banglajol.infoscispace.comijmdrr.com |

| ~758.2 | Liberational mode of water molecules | banglajol.infoscispace.com |

| ~612 - 627 | ν₄ (triply degenerate bending) of SO₄²⁻ | researchgate.netscispace.comresearchgate.net |

| ~459 - 475 | ν₂ (doubly degenerate bending) of SO₄²⁻ | scispace.comeurasianjournals.com |

UV-Visible Absorption and Transmittance Spectroscopy for Electronic Transitions and Optical Transparency

UV-Visible (UV-Vis) spectroscopy is employed to assess the optical properties of this compound crystals, specifically their transparency and electronic transitions. The analysis is typically performed over a wavelength range of 200–1100 nm. asianpubs.orgscispace.com

Studies show that this compound crystals are highly transparent in the entire visible and near-infrared (NIR) regions. asianpubs.org The UV-Vis spectrum characteristically shows low absorbance in the UV range, particularly between 200 nm and 400 nm. scispace.comijmdrr.comresearchgate.net The UV cutoff wavelength, below which the material becomes opaque, is reported to be around 200-270 nm. asianpubs.orgeurasianjournals.com This wide transparency window is a crucial property for potential applications in optical devices. asianpubs.orgscispace.com The low absorbance indicates the absence of electronic transitions corresponding to the energy of photons in this range. asianpubs.org

| Property | Finding | Source |

|---|---|---|

| Transparency Range | Highly transparent in the visible and near-IR regions. | asianpubs.org |

| UV Cutoff Wavelength | Approximately 200-270 nm. | asianpubs.orgeurasianjournals.com |

| Absorbance | Low absorbance between 200 nm and 1100 nm. | asianpubs.orgscispace.comresearchgate.net |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FT-IR, offering insights into the vibrational modes of the crystal lattice. For this compound, Raman spectra help to further characterize the sulfate ion vibrations and the water of crystallization.

The strong, non-degenerate symmetric stretching mode (ν₁) of the SO₄²⁻ ion is typically observed as a sharp and intense peak around 983-990 cm⁻¹. mdpi.comias.ac.in The doubly degenerate (ν₂) and triply degenerate (ν₃ and ν₄) modes of the sulfate ion are also identified. For instance, the ν₂ mode appears around 445-461 cm⁻¹, the ν₄ mode around 609-620 cm⁻¹, and the complex ν₃ region extends from approximately 1057 to 1141 cm⁻¹. ias.ac.in The water of crystallization gives rise to bands in the high-frequency region, with multiple peaks observed between 3154 and 3512 cm⁻¹. ias.ac.in Low-frequency Raman lines, corresponding to lattice vibrations, have been detected at values such as 56, 70, and 104 cm⁻¹. ias.ac.in

| Wavenumber (cm⁻¹) | Assignment | Source |

|---|---|---|

| ~3154 - 3512 | Water of crystallization bands | ias.ac.in |

| ~1057 - 1141 | ν₃ (triply degenerate stretching) of SO₄²⁻ | ias.ac.in |

| ~983 - 990 | ν₁ (non-degenerate symmetric stretching) of SO₄²⁻ | mdpi.comias.ac.in |

| ~609 - 620 | ν₄ (triply degenerate bending) of SO₄²⁻ | ias.ac.in |

| ~445 - 461 | ν₂ (doubly degenerate bending) of SO₄²⁻ | ias.ac.in |

| 56, 70, 104 | Lattice vibrations | ias.ac.in |

Thermal Analysis Methods for Phase Transitions and Stability

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are essential for understanding the thermal stability and dehydration process of this compound.

TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference. The TGA curve for ZnSO₄·7H₂O shows that the compound is thermally stable up to around 70°C. scispace.com The dehydration process occurs in multiple steps. The first major weight loss, occurring between approximately 70°C and 120°C, corresponds to the removal of six water molecules to form the monohydrate (ZnSO₄·H₂O). scispace.comjournals.co.za This is an endothermic process, as indicated by a sharp peak in the DTA curve. scispace.comjournals.co.za

Further heating leads to the loss of the final water molecule, a process that starts around 220-250°C. mdpi.comresearchgate.netmdpi.com The complete dehydration to anhydrous zinc sulfate (ZnSO₄) is followed by the decomposition of the sulfate at much higher temperatures, typically above 700°C. mdpi.com The precise dehydration pathway can be complex, with studies suggesting a stepwise process of 7 → 6 → 4 → 1 → 0 hydrates. mdpi.com

| Temperature Range (°C) | Event | Weight Loss | Source |

|---|---|---|---|

| ~70 - 120 | Loss of six water molecules (ZnSO₄·7H₂O → ZnSO₄·H₂O) | ~32% | scispace.comjournals.co.za |

| ~220 - 300 | Loss of the final water molecule (ZnSO₄·H₂O → ZnSO₄) | ~7.5% | scispace.commdpi.commdpi.com |

| >700 | Decomposition of anhydrous ZnSO₄ | - | mdpi.com |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is employed to determine the thermal stability and decomposition pathway of this compound. The analysis tracks the mass of the sample as a function of temperature, revealing a multi-step dehydration process. The compound is generally stable up to approximately 70°C. sciforum.netresearchgate.net

The dehydration of this compound (ZnSO₄·7H₂O) to anhydrous zinc sulfate (ZnSO₄) occurs through the loss of its seven water molecules in distinct stages. A common pathway observed is a gradual dehydration process proceeding through several intermediate hydrate (B1144303) phases: 7 → 6 → 4 → 1 → 0. chalcogen.rorsc.orgrsc.org

Microscopic TGA studies with a heating rate of 10 K·min⁻¹ show a two-stage process. The first major weight loss of about 37.1% occurs below 200°C, corresponding to the release of six water molecules to form zinc sulfate monohydrate (ZnSO₄·H₂O). chalcogen.ro The second stage, occurring between 200°C and 400°C, involves a smaller weight loss of approximately 7.6%, representing the removal of the final water molecule. chalcogen.ro

More detailed analyses at slower heating rates provide a clearer picture of the intermediate steps. At a heating rate of 30°C/min, the first significant weight loss, corresponding to six water molecules, happens between 70°C and 120°C. sciforum.netresearchgate.netrsc.org A subsequent weight loss at around 260°C is attributed to the removal of the last water molecule and the decomposition of sulfate into sulfur trioxide. sciforum.net Studies at a very slow heating rate of 1°C/min identified the initial dehydration step (loss of one water molecule) occurring between 42°C and 60°C, with a corresponding mass loss of 14%. ijsrst.com

The following table summarizes the key decomposition steps observed in various TGA studies.

| Temperature Range (°C) | Heating Rate | Weight Loss (%) | Molecules of H₂O Lost | Resulting Compound | Source(s) |

| 42 - 60 | 1°C/min | ~14% | 1 | ZnSO₄·6H₂O | ijsrst.com |

| 70 - 120 | 30°C/min | ~32% | 6 | ZnSO₄·H₂O | sciforum.netresearchgate.net |

| < 200 | 10 K/min | 37.1% | 6 | ZnSO₄·H₂O | chalcogen.ro |

| 200 - 400 | 10 K/min | 7.6% | 1 | ZnSO₄ | chalcogen.ro |

| 220 - 280 | 5°C/min | ~14% | 1 (from monohydrate) | ZnSO₄ | ijsrst.com |

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) complements TGA by measuring the temperature difference between the sample and a reference material. For this compound, DTA curves show a series of endothermic peaks, each corresponding to a dehydration step where energy is absorbed to break the bonds of the water molecules. ijsrst.com

A sharp and deep endothermic peak is consistently observed in the 70°C to 120°C range, which aligns with the TGA data for the loss of the first six water molecules. sciforum.netresearchgate.net The highest intensity of this endothermic reaction has been noted at 85°C. rsc.org All observed dehydration and decomposition processes are endothermic, confirming that energy is required to drive the reactions. ijsrst.com Some studies have also noted a small initial transition step that releases a negligible amount of enthalpy before the main dehydration begins. ijsrst.com

Microstructural and Surface Morphological Studies

Scanning Electron Microscopy (SEM) is a critical tool for examining the surface topography and morphology of crystalline materials. mdpi.com While often used to study the morphology of zinc oxide nanoparticles derived from this compound, it is also applied to characterize the precursor crystals themselves. Studies on grown crystals of zinc-containing sulfates describe the formation of smooth surfaces. However, at higher magnifications, features such as macro steps, pits, and inclusions can become visible, which may be related to the growth rates. The morphology can also exhibit plate-like crystals, indicating a granular type of growth. For zinc sulfate nanoparticles specifically, SEM analysis is used to study their shape and size distribution.

Etching is a technique used to reveal the structural perfection, growth features, and defects within a crystal. When crystals of this compound are subjected to various chemical etchants, specific patterns emerge on the crystal faces.

Studies using etchants such as acetic acid (1 M), citric acid (1.5 M), nitric acid (1 M), and tartaric acid (1.5 M) have produced pyramidal etch hillocks on the crystal surfaces. These features are described as non-crystallographic and are thought to be related to overgrowth phenomena in the etching medium. The use of water as an etchant on related crystals has been shown to produce etch pits, which are often attributed to the presence of initial dislocations at low-angle grain boundaries or impurities segregated within the crystal. The shape of these etch pits can be identical, and their size tends to increase with the duration of the etching process.

Scanning Electron Microscopy (SEM) for Surface Topography and Particle Morphology

Electrical and Dielectric Property Measurements

The electrical and dielectric properties of this compound are crucial for its potential use in electro-optic applications. Measurements show that both the dielectric constant and dielectric loss of the crystal are dependent on frequency and temperature.

The dielectric constant and dielectric loss decrease as the frequency of the applied electric field increases. This behavior is attributed to the contributions of various polarization mechanisms (electronic, ionic, orientation, and space charge) at lower frequencies. At higher frequencies, the contribution from orientation polarization ceases, leading to lower dielectric values. The low dielectric loss observed at high frequencies is indicative of good optical quality and a low defect concentration in the crystal.

Temperature also influences these properties. The dielectric constant tends to increase slightly with a rise in temperature. This is because the increased thermal energy enhances the polarizability of the individual ions. The relationship between these parameters is summarized below.

| Parameter | Effect of Increasing Frequency | Effect of Increasing Temperature | Source(s) |

| Dielectric Constant | Decreases | Increases slightly | |

| Dielectric Loss | Decreases | Increases slightly |

Conductometric studies measure properties like molar conductivity and dissociation constants, which relate to the behavior of the salt in solution.

Mechanical Property Characterization and Anisotropy (e.g., Microhardness)

The mechanical stability of this compound crystals is evaluated using techniques like Vickers microhardness testing. mdpi.com This test involves indenting the crystal surface with a diamond pyramid under a specific load and measuring the dimensions of the resulting indentation.

Research shows that the microhardness value (Hv) of the crystal is not constant but varies with the applied load. Specifically, the hardness value tends to decrease as the load increases. This phenomenon is related to the strain induced by the load on the crystal lattice. The behavior can be described by the work hardening coefficient (n). For this compound, 'n' has been calculated to be 0.9. Since this value is less than 2, it indicates that the material follows the expected work hardening behavior where hardness decreases with an increasing load.

The following table presents typical microhardness data, illustrating the load-dependent nature of the crystal's hardness.

| Applied Load (g) | Vickers Hardness (Hv) ( kg/mm ²) | Source(s) |

| 25 | (Value decreases with load) | |

| 50 | (Value decreases with load) | |

| 100 | (Value decreases with load) |

Thermal Behavior and Dehydration Kinetics

Dehydration Pathways and Mechanisms

The dehydration of zinc sulfate (B86663) heptahydrate is not a single-step event but a cascade of water loss, leading to the formation of several intermediate hydrates before yielding the anhydrous form.

The dehydration of zinc sulfate heptahydrate (ZnSO₄·7H₂O) proceeds through a series of distinct steps, with the number of water molecules decreasing progressively. A common pathway observed is the transformation from heptahydrate to hexahydrate, then to monohydrate, and finally to the anhydrous state (7 → 6 → 1 → 0). researchgate.net Another detailed dehydration route identified is 7 → 6 → 4 → 1 → 0. mdpi.com The initial dehydration step, the loss of the first water molecule (7 → 6), typically begins at around 42°C. researchgate.net The subsequent major water loss, forming the monohydrate (6 → 1), occurs over a broader temperature range, generally between 65°C and 120°C. researchgate.netjournals.co.za The final water molecule is removed at higher temperatures, between 220°C and 280°C, to form anhydrous zinc sulfate. researchgate.net

Thermogravimetric analysis (TGA) shows that the first major dehydration phase, from heptahydrate to monohydrate, involves the loss of six water molecules and is generally complete by 120°C. journals.co.za This process is endothermic, requiring an input of heat energy. journals.co.za Studies using techniques like infrared (IR) and Raman spectroscopy, combined with crystallographic analysis, support the gradual dehydration process based on the principle of structural similarity between the successive hydrate (B1144303) forms. mdpi.com The dehydration can also be influenced by the surrounding atmosphere; under vacuum conditions, the process may lead to the formation of amorphous intermediates rather than crystalline ones. cdnsciencepub.comcdnsciencepub.com

During the thermal dehydration of this compound, several stable and metastable intermediate hydrates are formed. These include zinc sulfate hexahydrate (ZnSO₄·6H₂O), zinc sulfate tetrahydrate (ZnSO₄·4H₂O), and zinc sulfate monohydrate (ZnSO₄·H₂O). mdpi.com The existence of these various hydrates has been confirmed through techniques such as Powder X-ray Diffraction (PXRD). mdpi.com

Zinc Sulfate Hexahydrate (ZnSO₄·6H₂O): This is often the first intermediate formed from the heptahydrate. researchgate.netmdpi.com It is structurally similar to the heptahydrate, facilitating the initial water loss. mdpi.com

Zinc Sulfate Tetrahydrate (ZnSO₄·4H₂O): This hydrate can be formed from the dehydration of the hexahydrate. mdpi.com While it is a recognized intermediate, its direct formation from the heptahydrate has not been observed. mdpi.com It also exists naturally as the mineral boyleite. wikipedia.org

Zinc Sulfate Monohydrate (ZnSO₄·H₂O): This is a significant and relatively stable intermediate, often the final product of dehydration at lower temperatures (around 100-150°C). mdpi.comjournals.co.za It is formed from the dehydration of the higher hydrates. mdpi.com The monohydrate is also found in nature as the mineral gunningite. wikipedia.org

The controlled preparation of these intermediates can be challenging as the dehydration from heptahydrate to monohydrate can appear as a continuous process in microscopic thermogravimetric analysis. mdpi.com However, macroscopic TGA allows for the isolation of these phases for characterization. mdpi.com The final decomposition of the anhydrous salt at temperatures above 680°C yields zinc oxide (ZnO) and sulfur dioxide (SO₂). wikipedia.org

| Hydrate Form | Formula | Formation/Decomposition Temperature |

| Heptahydrate | ZnSO₄·7H₂O | Decomposes starting at ~42°C researchgate.net |

| Hexahydrate | ZnSO₄·6H₂O | Forms from heptahydrate; transitions to lower hydrates mdpi.com |

| Tetrahydrate | ZnSO₄·4H₂O | Forms from hexahydrate mdpi.com |

| Monohydrate | ZnSO₄·H₂O | Forms from higher hydrates, stable up to ~220°C researchgate.netjournals.co.za |

| Anhydrous | ZnSO₄ | Forms above ~240°C; decomposes above 680°C wikipedia.org |

Stepwise Water Loss and Associated Structural Changes

Thermal Decomposition Kinetics and Thermodynamics

The study of the kinetics and thermodynamics of zinc sulfate's decomposition provides insight into the energy requirements and reaction mechanisms involved.

The activation energy (Ea), which is the minimum energy required to initiate the decomposition reaction, has been determined through various studies. For the decomposition of anhydrous zinc sulfate, which occurs in two stages, the activation energies have been calculated to be 238 kJ·mol⁻¹ for the first stage and 368 kJ·mol⁻¹ for the second. mdpi.comresearchgate.net The first stage involves the formation of an intermediate zinc oxysulfate (ZnO·2ZnSO₄). researchgate.netresearchgate.net

Other reported activation energy values for the decomposition of zinc sulfate range from 96 to 350 kJ·mol⁻¹. mdpi.comresearchgate.net At high heating rates, such as those in a simulated solar environment, the apparent activation energy for the decomposition of the β-phase of ZnSO₄ was found to be between 210 and 250 kJ/mol. iaea.orgosti.gov Experimental conditions, such as the crucible material, can also affect the measured activation energy. For instance, the decomposition of this compound showed an activation energy of 298 kJ·mol⁻¹ in a ceramic crucible, which decreased to 227 kJ·mol⁻¹ in a platinum crucible. mdpi.comresearchgate.net

| Decomposition Stage | Catalyst/Condition | Activation Energy (kJ·mol⁻¹) |

| ZnSO₄ → ZnO·2ZnSO₄ | None | 238 mdpi.comresearchgate.net |

| ZnO·2ZnSO₄ → ZnO | None | 368 mdpi.comresearchgate.net |

| ZnSO₄ Decomposition | Platinum Crucible | 227 mdpi.comresearchgate.net |

| ZnSO₄ Decomposition | Ceramic Crucible | 298 mdpi.comresearchgate.net |

| β-phase ZnSO₄ Decomposition | High Heating Rate | 210 - 250 iaea.orgosti.gov |

| ZnSO₄ Decomposition | Pd/Al₂O₃ Catalyst | 204 mdpi.comresearchgate.net |

Catalysts can significantly alter the kinetics and mechanism of zinc sulfate decomposition. The presence of a palladium-on-alumina (Pd/Al₂O₃) catalyst has been shown to modify the reaction pathway. mdpi.comresearchgate.net With this catalyst, the activation energy for the decomposition was reduced to 204 kJ·mol⁻¹. mdpi.comresearchgate.net Furthermore, the catalyst appeared to suppress or accelerate intermediate reactions, effectively eliminating the second decomposition step where the zinc oxysulfate intermediate breaks down. mdpi.comresearchgate.net

The material of the reaction vessel can also have a catalytic effect. Using a platinum crucible instead of a ceramic one lowers the activation energy, suggesting that platinum affects the equilibrium between the gaseous decomposition products (SO₂, SO₃, and O₂). mdpi.com The addition of carbon materials to the decomposition mixture has also been observed to reduce the decomposition temperature. mdpi.com

Kinetic modeling helps to describe the mechanism of the decomposition process. Without a catalyst, the thermal decomposition of zinc sulfate is modeled as a two-step process. mdpi.comresearchgate.net

ZnSO₄ → ZnO·2ZnSO₄

ZnO·2ZnSO₄ → ZnO

Influence of Catalysts on Decomposition Kinetics and Mechanisms

Factors Influencing Thermal Stability and Dehydration Pathways

Heating Rate

The rate at which heat is applied to the compound is a critical parameter in its thermal decomposition. Studies using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) have shown that different heating rates can shift the dehydration temperatures and affect the amount of water lost at each stage. researchgate.net

Research has demonstrated that an increase in the heating rate generally leads to an increase in the observed dehydration temperatures. researchgate.net For instance, when comparing the dehydration of ZnSO₄·7H₂O at heating rates of 1 °C/min and 5 °C/min, the higher rate was found to elevate the dehydration temperature. researchgate.net However, this can also be accompanied by a decrease in the resolution of distinct dehydration steps, sometimes causing them to merge.

A study investigating the thermal behavior at different heating rates provided specific data on mass loss at various stages. At a heating rate of 5 °C/min, the initial dehydration step, occurring between 42 °C and 62 °C, resulted in a 13.8% mass loss. researchgate.net A subsequent step between 65 °C and 110 °C led to a 60% mass loss of the total water, and a final step between 220 °C and 280 °C was associated with a 14% mass loss. researchgate.net In contrast, at a slower heating rate of 1 °C/min, the initial dehydration of one mole of water began at 42 °C and was completed by 60 °C, with a 14% mass loss. researchgate.net Slower heating rates, such as 1 K·min⁻¹, are sometimes used to attempt to better resolve intermediate phases, though microscopic TGA may still show a two-stage 7 → 1 → 0 process. mdpi.com

| Heating Rate | Temperature Range (°C) | Mass Loss (%) | Associated Dehydration Step | Source |

|---|---|---|---|---|

| 5 °C/min | 42 - 62 | 13.8% | First Dehydration Step | researchgate.net |

| 65 - 110 | 60% | Second Dehydration Step | researchgate.net | |

| 220 - 280 | 14% | Final Dehydration Step | researchgate.net | |

| 1 °C/min | 42 - 60 | 14% | Loss of first mole of H₂O | researchgate.net |

Atmosphere

The composition of the atmosphere surrounding the sample during heating plays a significant role in the dehydration process. Factors such as humidity (water vapor partial pressure) and the type of carrier gas (e.g., inert nitrogen vs. dry air) can affect the dehydration pathway and kinetics. mdpi.commdpi.comacs.org

The presence of water vapor in the atmosphere can inhibit dehydration, shifting the process to higher temperatures. Conversely, performing the analysis in a very dry atmosphere (like dry N₂ or air) can facilitate the removal of water. mdpi.com This difference in atmospheric conditions is a key reason why it can be challenging to compare results between different experimental setups, such as microscopic TGA often performed under dry gas and powder X-ray diffraction (PXRD) conducted in ambient air. mdpi.com The relative humidity is a determining factor for the stability of different hydrates; for example, ZnSO₄·7H₂O is the stable form at room temperature up to 39°C in equilibrium with water, while ZnSO₄·6H₂O is stable between 39°C and 60°C. jddtonline.info The rate of hydration is also heavily influenced by relative humidity, with studies showing maximum water uptake for zinc sulfate at 75% relative humidity. researchgate.net

The carrier gas can also have an impact. Studies on the thermal decomposition of zinc sulfate have noted that the carrier gas composition is an influential experimental parameter. mdpi.comresearchgate.net

Particle Size

The physical characteristics of the this compound sample, particularly its particle size, can influence the kinetics of dehydration. mdpi.com Generally, powders with a higher specific surface area, which corresponds to smaller particle sizes, exhibit higher rates of reaction. epfl.ch For zinc sulfate, the rate of dehydration has been shown to be affected by particle size. journals.co.za This is because heat and mass transfer phenomena, which are fundamental to the dehydration process, are surface-area dependent. journals.co.za While detailed studies focusing specifically on the particle size effect for ZnSO₄·7H₂O are less common, the principle is a well-established factor in the thermal analysis of solids. mdpi.comepfl.ch

Crucible Material

The material of the sample holder, or crucible, used in thermal analysis can have a catalytic effect on the decomposition reaction. Research on the decomposition of this compound revealed a significant difference in the activation energy when using different types of crucibles. mdpi.com The decomposition in a platinum crucible had a calculated activation energy of 227 kJ·mol⁻¹, whereas in a ceramic crucible, the value was considerably higher at 298 kJ·mol⁻¹. mdpi.com This suggests that platinum has a catalytic effect, possibly by influencing the equilibrium between the gaseous decomposition products (SO₂, SO₃, and O₂). mdpi.com

| Crucible Material | Activation Energy (kJ·mol⁻¹) | Source |

|---|---|---|

| Platinum | 227 | mdpi.com |

| Ceramic | 298 | mdpi.com |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules and solids. For zinc sulfate (B86663) heptahydrate, the focus is often on the hexaaquazinc(II) cation, [Zn(H₂O)₆]²⁺, which is a principal component of its crystal structure. researchgate.net

DFT calculations are used to determine the most stable, or optimized, molecular geometry by finding the minimum energy configuration of the atoms. scispace.com These calculations provide data on bond lengths, bond angles, and dihedral angles. For the [Zn(H₂O)₆]²⁺ complex, a key structural unit in zinc sulfate heptahydrate, DFT optimizations predict a distorted octahedral geometry. nih.gov The electronic structure, including the distribution of electron density and molecular orbitals, is also calculated. researchgate.netnih.gov

Key findings from DFT studies on related zinc complexes show that the Zn-O bond lengths in the hydrated cation are a critical parameter. nih.gov The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are also determined, and their energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Table 1: Representative DFT-Calculated Parameters for [Zn(H₂O)₆]²⁺ Complex

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Zn-O Bond Length | The distance between the central zinc ion and the oxygen atoms of the coordinating water molecules. | 1.98 - 2.10 Å nih.gov |

| O-Zn-O Bond Angle | The angle formed between two adjacent oxygen atoms and the central zinc ion. | ~90° and ~180° (for a perfect octahedron) |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Varies depending on the functional used. |

Note: The exact values can vary depending on the specific DFT functional and basis set employed in the calculation. researchgate.net

DFT methods are adept at predicting a range of properties for crystalline materials. tau.ac.il By calculating the ground-state energy, researchers can assess the energetic stability of different crystal forms or polymorphs. researchgate.net

Optimized Molecular Geometry and Electronic Structure Calculations

Intermolecular Interaction Analysis within Crystal Lattices

The packing of molecules in a crystal is governed by a complex network of intermolecular interactions. csic.es Understanding these interactions is key to explaining the crystal's stability and physical properties.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. researchgate.net The surface is generated based on the electron distribution of the molecule, and it allows for the mapping of different close contacts. iucr.org

For hydrated salts, the analysis reveals that hydrogen bonds (O-H···O) and other van der Waals forces are dominant in stabilizing the crystal lattice. researchgate.net The Hirshfeld surface can be color-mapped to show the nature and strength of these interactions. The analysis provides a quantitative breakdown of each type of contact as a percentage of the total Hirshfeld surface area. nih.gov In similar hydrated sulfate crystals, H···H and O···H/H···O interactions are typically the most significant contributors to crystal packing. iucr.orgiucr.org

Table 2: Example Quantitative Contributions from Hirshfeld Surface Analysis of a Related Hydrated Crystal

| Interaction Type | Percentage Contribution | Description |

|---|---|---|

| H···H | ~30-50% | Represents contacts between hydrogen atoms on adjacent molecules. iucr.orgnih.goviucr.org |

| O···H / H···O | ~20-50% | Corresponds to hydrogen bonding interactions, crucial in hydrated crystals. iucr.orgnih.goviucr.org |

| C···H / H···C | ~5-15% | Indicates weaker C-H···π or other van der Waals interactions. iucr.orgnih.gov |

Note: These percentages are illustrative and based on analyses of structurally similar compounds. The exact values for this compound would require a specific crystallographic and computational study.

Derived from the Hirshfeld surface, 2D-fingerprint plots provide a unique summary of the intermolecular interactions in a crystal. crystalexplorer.net These plots are a scattergram of the distances from the surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface. iucr.org

Each type of intermolecular contact has a characteristic appearance on the fingerprint plot, allowing for a detailed assessment of the crystal packing environment. crystalexplorer.net For example, strong hydrogen bonds typically appear as distinct, sharp spikes on the plot, while weaker H···H contacts form a more diffuse region. iucr.org These plots effectively act as a "fingerprint" for the intermolecular interactions within a specific crystal structure. crystalexplorer.netrsc.org

Hirshfeld Surface Analysis and Quantitative Contributions

Crystal Void Analysis and Packing Efficiency

Crystal void analysis is a computational technique used to identify and characterize the empty spaces or voids within a crystal lattice. researchgate.net The size, shape, and distribution of these voids are important as they can influence the material's mechanical stability, density, and ability to host guest molecules. nih.gov

The analysis involves calculating the volume of the voids within the unit cell and expressing it as a percentage of the total unit cell volume. nih.govacs.org A low percentage of void space generally indicates efficient molecular packing and potentially greater mechanical stability. researchgate.net This analysis is performed by generating an isosurface of the procrystal electron density, where regions of low electron density correspond to voids. nih.gov

Computational Prediction of Nucleation Parameters (e.g., Radius and Free Energy of Critical Nucleus)

Nucleation is the initial step in crystallization, where molecules in a supersaturated solution begin to assemble into a stable crystalline structure. The process is governed by a free energy barrier that must be overcome to form a stable nucleus. nasa.gov Two key parameters that define this barrier are the critical nucleus radius (r) and the critical free energy of formation (ΔG). nasa.gov According to classical nucleation theory (CNT), the total free energy change (ΔG) for the formation of a spherical nucleus is a sum of the energy required to create a new surface (a positive, unfavorable term) and the energy released from forming the bulk crystal (a negative, favorable term). nasa.gov The critical radius is the size at which the nucleus becomes stable and further growth is spontaneous, corresponding to the maximum of the free energy curve. nih.gov

While direct computational prediction through molecular dynamics can be complex, parameters for this compound (ZSHH) have been evaluated using classical nucleation theory based on experimentally measured induction periods. scispace.comresearchgate.net The induction period—the time before the first appearance of crystals—is measured at different supersaturation ratios. scispace.comresearchgate.net From this data, the interfacial tension (σ) between the crystal and the solution can be calculated. scispace.comresearchgate.net This interfacial tension is a crucial parameter used in CNT equations to determine the critical radius and the critical free energy of formation. nasa.gov

Research on ZSHH has shown that as the supersaturation of the solution increases, the induction period decreases, leading to a higher nucleation rate. Concurrently, both the critical nucleus radius (r) and the critical free energy of formation (ΔG) decrease, making nucleation more favorable at higher supersaturations. scispace.com For instance, in one study, as supersaturation was increased from 1.1 to 1.4, the critical radius was found to decrease from 1.985 nm to 1.1665 nm, and the critical free energy decreased from 2.8125 kJ/mol to 2.0149 kJ/mol. scispace.comresearchgate.net

These parameters are vital for controlling the crystallization process in industrial applications, influencing final crystal size and quality. researchgate.net

Table 1: Nucleation Parameters for this compound at Different Supersaturation Levels

| Supersaturation (S) | Induction Period (sec) | Interfacial Tension (σ) (mJ/m²) | Critical Nucleus Radius (r) (nm) | Critical Free Energy of Formation (ΔG) (kJ/mol) |

|---|---|---|---|---|

| 1.1 | 600 | 1.7049 | 1.9850 | 2.8125 |

| 1.2 | 280 | 2.5182 | 1.5327 | 2.4769 |

| 1.4 | 98 | 3.5368 | 1.1665 | 2.0149 |

Data sourced from Kanagadurai et al. (2015). scispace.comresearchgate.net

Kinetic Modeling of Chemical Processes using Computational Algorithms

Kinetic modeling is essential for understanding and optimizing chemical processes involving zinc sulfate. Computational algorithms are employed to simulate reaction rates, determine kinetic parameters, and predict process outcomes under various conditions. These models are particularly important in industrial settings, such as hydrometallurgy and thermal decomposition. researchgate.netresearchgate.net

One significant application is the kinetic modeling of copper removal from zinc sulfate solutions, a critical purification step in zinc hydrometallurgy. researchgate.net This process involves competitive and consecutive reactions. researchgate.net Researchers have developed kinetic models where copper cementation is described by a surface-controlled pseudo-first-order rate equation, and the precipitation of cuprous oxide is modeled using a shrinking core model for noncatalytic fluid-solid reactions. researchgate.net Due to the complexity of the system, estimating the numerous kinetic parameters is a major challenge. researchgate.net To solve this, computational strategies are used, such as classifying industrial conditions and then applying evolutionary and particle swarm optimization (PSO) algorithms to find the optimal kinetic parameters for each condition. researchgate.netacs.org

Another area of focus is the thermal dehydration of this compound. researchgate.netmdpi.com Kinetic analysis of thermogravimetric data allows for the determination of parameters like activation energy. researchgate.netmdpi.com For the thermal decomposition of zinc sulfate monohydrate, for example, experimental data can be fitted to sigmoidal functions. mdpi.com A simplex algorithm is then used in a computational flowchart to process the data and calculate the activation energies for the decomposition steps. researchgate.netmdpi.com Such studies have shown that the decomposition mechanism and its activation energy can be significantly altered by the presence of catalysts. researchgate.netmdpi.com

Computational fluid dynamics (CFD) is another powerful tool used to model the hydrodynamics within crystallizers and reactors, which heavily influence reaction and crystallization kinetics. efce.infoswinburne.edu.au

Table 2: Examples of Kinetic Modeling in Zinc Sulfate Processes

| Process | Kinetic Model Type | Computational Algorithm/Method | Purpose |

|---|---|---|---|

| Copper removal from zinc sulfate solution | - Pseudo-first-order rate equation

| - Evolutionary algorithms

| To estimate kinetic parameters for competing reactions under different industrial conditions. researchgate.netacs.org |

| Thermal decomposition of zinc sulfate hydrate (B1144303) | - Sigmoidal function fitting

| - Simplex algorithm | To calculate activation energy and understand the reaction mechanism during dehydration. researchgate.netmdpi.com |

| Pyrolysis of biomass with zinc sulfate catalyst | - n-reaction order model

| - Model fitting via least-squares | To calculate kinetic parameters (activation energy, pre-exponential factor) for catalytic pyrolysis. mdpi.com |

Quantum Chemical Studies in Multicomponent Systems

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure, bonding, and reactivity of zinc sulfate in multicomponent systems, primarily aqueous solutions. researchgate.net These studies model the interactions between the zinc ion, sulfate ion, and surrounding water molecules, which define the nature of this compound.

A primary focus of these studies is the hydration and hydrolysis of the Zn²⁺ ion. researchgate.net In aqueous solutions, the zinc ion exists as a hydrated complex, and DFT calculations have confirmed that the stable octahedral [Zn(H₂O)₆]²⁺ is the dominant species. researchgate.netresearchgate.net These computational methods are used to optimize the geometries of various hydrated and hydrolyzed species, such as [Zn(OH)(H₂O)₃]⁺ and Zn(OH)₂(H₂O)₂, determining their stable structures. researchgate.net

Quantum chemical methods also allow for detailed analysis of the electronic properties. researchgate.net For example, Natural Population Analysis (NPA) can be used to determine the charge distribution, revealing how charge on the central zinc atom changes with hydration and hydrolysis. researchgate.net Natural Bond Orbital (NBO) analysis helps to characterize the nature of the chemical bonds, indicating that the interactions in hydrated and hydrolyzed zinc species are primarily electrostatic. researchgate.net

For multicomponent systems, these calculations can be extended to understand how hydrated zinc ions interact with other species or surfaces. For instance, DFT has been used to study the adsorption mechanism of hydrated zinc ions on mineral surfaces, which is critical in processes like mineral flotation. mdpi.com To account for the bulk solvent environment in these quantum calculations, multi-scale approaches are often used. These can range from including a number of explicit water molecules in the calculation to employing continuum solvation models (which represent the solvent as a uniform dielectric medium) or more complex Quantum Mechanics/Molecular Mechanics (QM/MM) methods. researchgate.net These theoretical studies are invaluable for interpreting experimental data and understanding reaction mechanisms at the molecular level. researchgate.net

Table 3: Applications of Quantum Chemical Studies to Zinc Species in Aqueous Systems

| System Studied | Computational Method | Properties Investigated | Key Findings |

|---|---|---|---|

| Hydrated and hydrolyzed Zn(II) species | DFT (B3LYP functional) | - Optimized geometries

| Determined stable structures (e.g., [Zn(H₂O)₆]²⁺) and characterized bonding as mainly electrostatic. researchgate.net |

| Hydrated Zn(II) ion in bulk water | - DFT

| - Hydration shell structure

| Confirmed dominant hexacoordinated structure but also showed transient pentacoordinated species involved in water exchange. researchgate.net |

| Adsorption of hydrated Zn ions on sphalerite surface | First-principles DFT | - Adsorption energies

| Identified the effective hydrated components for adsorption and revealed the molecular mechanism of interaction with the mineral surface. mdpi.com |

Advanced Materials Science Applications

Precursor Material for Nanoparticle Synthesis